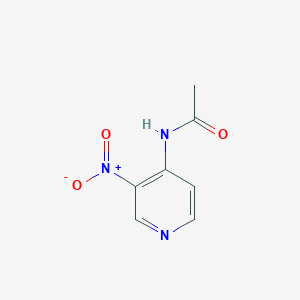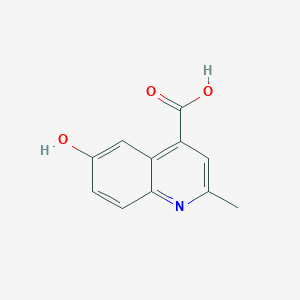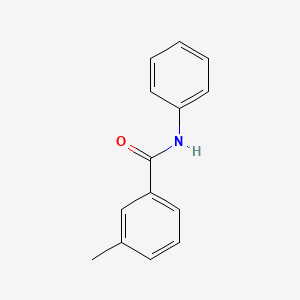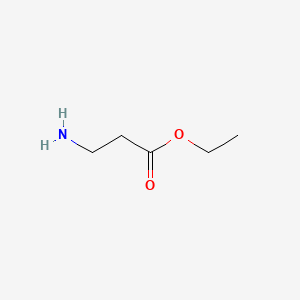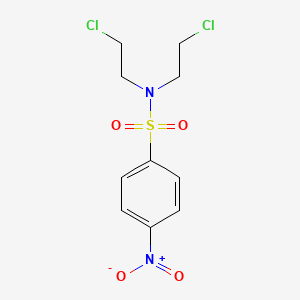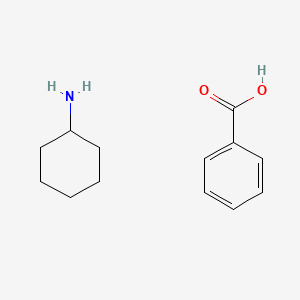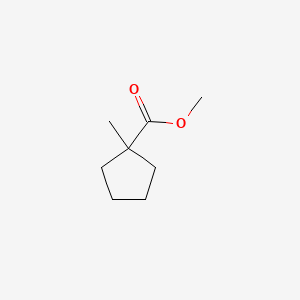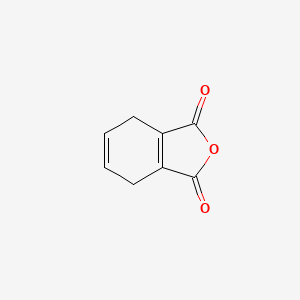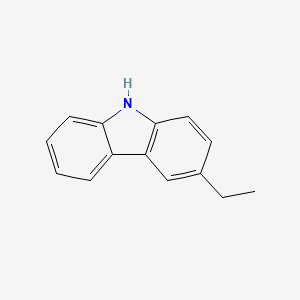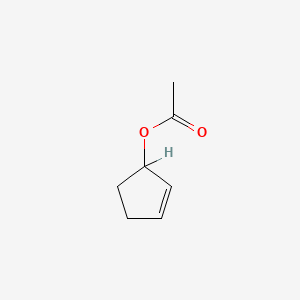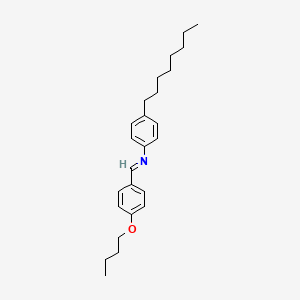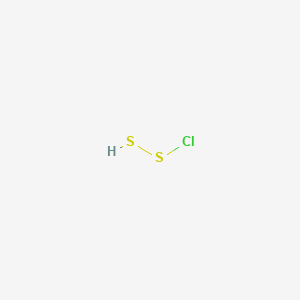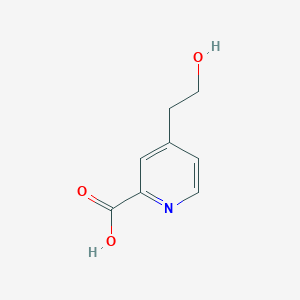
4-(2-Hydroxyethyl)picolinic acid
Übersicht
Beschreibung
4-(2-Hydroxyethyl)picolinic acid is a heterocyclic compound that belongs to the picolinic acid family . It is a pyridine carboxylate metabolite of tryptophan .
Molecular Structure Analysis
The molecular formula of 4-(2-Hydroxyethyl)picolinic acid is C8H9NO3 . Its IUPAC name is 4-(2-hydroxyethyl)-2-pyridinecarboxylic acid .Physical And Chemical Properties Analysis
4-(2-Hydroxyethyl)picolinic acid is a solid at room temperature . It has a molecular weight of 167.16 .Wissenschaftliche Forschungsanwendungen
- Specific Scientific Field: Antiviral Research
- Summary of the Application: Picolinic acid, a natural compound produced by mammalian cells, has been found to have broad-spectrum antiviral activity against several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .
- Methods of Application or Experimental Procedures: In the study, researchers initially theorized that as the endocytic process can be co-opted for viral cell entry, picolinic acid could interfere with SARS-CoV-2 infection, as it can interfere with endosome maturation . The in vitro antiviral efficacy of picolinic acid against the H1N1 influenza A virus (IAV) was initially tested at different doses in Madin-Darby canine kidney (MDCK) cells . Subsequently, picolinic acid was used to treat HEK293T-ACE2 cells, which exogenously express the angiotensin-converting enzyme 2 (ACE2) receptor, following infection with SARS-CoV-2 .
- Results or Outcomes: A dose-dependent reduction in infectious virus counts was observed 48 hours post-infection with IAV, with the most inhibition reported at 2 micromolar (mM) picolinic acid . Further examination with different SARS-CoV-2 variants including the Alpha, Beta, and Delta variants showed consistent results . Furthermore, an investigation of flavivirus infection in A549 cells also showed significant viral inhibition . In vivo efficacy of picolinic acid was also tested in BALB/c mice, showing that picolinic acid was non-toxic at 20 mg/kg through both intraperitoneal (IP) and oral administration .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2-hydroxyethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-4-2-6-1-3-9-7(5-6)8(11)12/h1,3,5,10H,2,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHBMPKDCLVQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363844 | |
| Record name | 4-(2-hydroxyethyl)pyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)picolinic acid | |
CAS RN |
502509-10-6 | |
| Record name | 4-(2-hydroxyethyl)pyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




